molecular formula C14H9O4S- B1241438 9-Phenanthryl sulfate

9-Phenanthryl sulfate

Cat. No. B1241438
M. Wt: 273.29 g/mol
InChI Key: YOZPSKKPTONSSV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

9-phenanthryl sulfate is a phenanthryl monosulfate. It is a conjugate base of a 9-phenanthryl hydrogen sulfate.

Scientific Research Applications

Metabolic Pathways

9-Phenanthryl sulfate is involved in the metabolism of polycyclic compounds. It is converted into various conjugates and forms part of the metabolic pathway in rats, including the formation of N-acetyl-S-(9,10-dihydro-9-hydroxy-10-phenanthryl)-l- cysteine and other metabolites (Boyland & Sims, 1965).

Pharmacological Effects

The derivative 9-phenanthrol, closely related to 9-phenanthryl sulfate, has been identified as an inhibitor of the transient receptor potential melastatin (TRPM) 4 channel. It modulates smooth muscle contraction and affects spontaneous activity in neurons and the heart, demonstrating potential for several pathological conditions including cardioprotective effects (Guinamard, Hof, & Del Negro, 2014).

Photoreactions and Intramolecular Cyclization

9-Phenanthryl–A–CH2NHC6H5 undergoes photoreactions leading to spiro compounds through intramolecular cis-addition. This highlights its role in photoreactions and potential applications in photochemistry (Sugimoto et al., 1983).

Environmental Applications

The use of Fe3O4-4,4'-Biphenyldicarboxaldehyde superparamagnetic-nanomaterial for the removal of 9-Phenanthrol, a compound with significant health and environmental risks, showcases its role in environmental science and pollution remediation (Wei et al., 2022).

Biological Interactions and Toxicity

9-Phenanthrol's interaction with cardiac sodium channels and its pharmacological effects, including antiarrhythmic effects, indicate its importance in cardiovascular research (Hou et al., 2018).

Biodegradation and Ecotoxicity

The degradation pathways of phenanthrene, leading to metabolites like 9-phenanthrenesulfate, have been studied in fungi like Aspergillus terreus. These studies contribute to understanding environmental fate and ecotoxicity of such compounds (Capotorti et al., 2005).

Organometallic Chemistry

Research into organotin compounds has involved 9-phenanthryl derivatives, contributing to the field of organometallic chemistry and the understanding of complex mixtures (Neumann & Fu, 1984).

Fungal Toxicity and Agricultural Applications

The study of 9-phenanthrol's toxicity to fungi such as Magnaporthe oryzae and its potential applications in agriculture and disease management is another area of interest (Wang et al., 2022).

properties

Product Name

9-Phenanthryl sulfate

Molecular Formula

C14H9O4S-

Molecular Weight

273.29 g/mol

IUPAC Name

phenanthren-9-yl sulfate

InChI

InChI=1S/C14H10O4S/c15-19(16,17)18-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,15,16,17)/p-1

InChI Key

YOZPSKKPTONSSV-UHFFFAOYSA-M

SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OS(=O)(=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)OS(=O)(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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